molecular formula C15H20BNO3 B1404707 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 2098425-93-3

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1404707
M. Wt: 273.14 g/mol
InChI Key: YVCZZGVNVNANMV-UHFFFAOYSA-N
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Description

“2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound. However, there is limited information available about this specific compound. It is related to compounds such as “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene”, which are used in the synthesis of novel copolymers12.



Synthesis Analysis

The synthesis of similar compounds involves the use of reagents to borylate arenes3. However, the specific synthesis process for “2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is not readily available in the retrieved sources.



Molecular Structure Analysis

The molecular structure of “2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is not explicitly provided in the retrieved sources. However, related compounds such as “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” have a molecular weight of 158.004.



Chemical Reactions Analysis

The chemical reactions involving “2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” are not explicitly mentioned in the retrieved sources. However, similar compounds are used as reagents to borylate arenes3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” are not explicitly provided in the retrieved sources. However, a related compound “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” has a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, and a refractive index of 1.492.


Scientific Research Applications

Synthesis and Structure Analysis

  • Synthesis and Crystal Structure : This compound and related derivatives have been synthesized and their structures characterized by spectroscopy and X-ray diffraction. Density Functional Theory (DFT) calculations aid in comparative analysis of spectroscopic data and molecular structures (Wu et al., 2021).

  • Borylation Methods : Studies discuss the synthesis of similar compounds through palladium-catalyzed borylation of arylbromides, indicating a method for creating this compound (Takagi & Yamakawa, 2013).

  • Crystal Structure and DFT Study : Further studies focus on confirming structures through FTIR, NMR, X-ray diffraction, and DFT, highlighting the compound's structural stability and consistency (Huang et al., 2021).

Applications in Detection and Imaging

  • Fluorescence Probes for Hydrogen Peroxide Detection : Research has explored using related boronate ester compounds as fluorescence probes, demonstrating their utility in detecting hydrogen peroxide, a capability that could extend to this compound (Lampard et al., 2018).

  • Stability and Cytoprotection in Oxidative Stress : Some derivatives have been modified for improved hydrolytic stability and evaluated for their protective effects against oxidative stress, indicating potential biomedical applications (Wang & Franz, 2018).

Chemical Reactivity and Synthesis

  • Synthesis and Reactivity Studies : Research on the reactivity of similar compounds helps understand the chemical behavior of 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, aiding in its application in various syntheses (Breuer et al., 1989).

  • Novel Syntheses for Heteroaryl-linked Benzimidazoles : Microwave-assisted boronate ester formation, as part of the synthesis of heteroaryl-linked benzimidazoles, may incorporate similar compounds, indicating their use in creating complex organic structures (Rheault, Donaldson, & Cheung, 2009).

Safety And Hazards

The safety and hazards of “2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” are not explicitly mentioned in the retrieved sources. However, similar compounds have been classified as hazardous, with warnings for being highly flammable and causing eye irritation5.


Future Directions

The future directions for “2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” are not explicitly mentioned in the retrieved sources. However, similar compounds are being employed in the synthesis of novel copolymers, suggesting potential applications in materials science1.


properties

IUPAC Name

2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-6-18-13-9-12(8-7-11(13)10-17)16-19-14(2,3)15(4,5)20-16/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCZZGVNVNANMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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